N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core fused with a tetrahydronaphthalene moiety, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a broad range of pharmacological effects, including anticancer and antitumor activities . They have been associated with various biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit anticancer activity This suggests that they may interact with cellular targets involved in cancer progression, potentially inhibiting cell proliferation or inducing apoptosis
Biochemical Pathways
Given the reported anticancer activity of thieno[2,3-d]pyrimidine derivatives , it is plausible that this compound may affect pathways involved in cell proliferation, apoptosis, or other processes relevant to cancer progression.
Pharmacokinetics
The lipophilicity of a drug can influence its ability to diffuse into cells
Result of Action
Some thienopyrimidine derivatives have been reported to exhibit potent anticancer activity . This suggests that this compound may have similar effects, potentially inhibiting cell proliferation or inducing apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, which can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The tetrahydronaphthalene moiety is then introduced through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents like chlorine, bromine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield amines or hydrocarbons .
Scientific Research Applications
N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused with a pyrimidine ring and are known for their anticancer and antiviral properties.
Pyrrolo[3,2-d]pyrimidine derivatives: These compounds contain a pyrrole ring fused with a pyrimidine ring and are studied for their therapeutic potential.
Uniqueness
N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its specific structural combination of a thienopyrimidine core with a tetrahydronaphthalene moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-thieno[2,3-d]pyrimidin-4-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(13-6-5-11-3-1-2-4-12(11)9-13)20-15-14-7-8-22-17(14)19-10-18-15/h5-10H,1-4H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXDSFCCAUJDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.